N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetracyclic core, followed by functional group modifications to introduce the benzyl, dimethyl, propyl, oxa, and thia groups. Reaction conditions often involve the use of strong bases, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 4,4-dimethyl-8-propyl-N-(3-pyridinylmethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Uniqueness
N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tetracyclic core and the presence of multiple heteroatoms make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C24H26N4OS/c1-4-8-18-17-13-29-24(2,3)11-16(17)19-20-21(30-23(19)28-18)22(27-14-26-20)25-12-15-9-6-5-7-10-15/h5-7,9-10,14H,4,8,11-13H2,1-3H3,(H,25,26,27) |
InChI Key |
KSPVZUUTGOJIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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